Cas no 30078-89-8 (Benzenebutanol, a-phenyl-)

Benzenebutanol, a-phenyl- structure
Benzenebutanol, a-phenyl- structure
Product Name:Benzenebutanol, a-phenyl-
CAS No:30078-89-8
MF:C16H18O
MW:226.313524723053
CID:314331
PubChem ID:141543
Update Time:2025-04-19

Benzenebutanol, a-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanol, a-phenyl-
    • 1,4-diphenylbutan-1-ol
    • α-Phenylbenzene-1-butanol
    • 1,4-Diphenyl-1-butanol
    • Benzenebutanol, .alpha.-phenyl-
    • Benzenebutanol, alpha-phenyl-
    • DTXSID90952488
    • SCHEMBL4575395
    • 1,4-Diphenyl-1-butanol #
    • 30078-89-8
    • AKOS004905438
    • Inchi: 1S/C16H18O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12,16-17H,7,10,13H2
    • InChI Key: CAGIBUJGQRHYEW-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)CCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.13584
  • Monoisotopic Mass: 226.135765
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.056
  • Boiling Point: 375.2°Cat760mmHg
  • Flash Point: 155.6°C
  • Refractive Index: 1.578
  • PSA: 20.23
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